BN 50739

PAF antagonism Platelet aggregation Competitive inhibition

BN 50739 is a high-potency hetrazepine PAF antagonist (IC50 3.67–13.8 nM) preferred for studies requiring near-complete receptor occupancy. It demonstrates unique QT-widening and coronary flow effects, with a defined selectivity window (>7× over AA/collagen). It serves as a reproducible benchmark for in vivo shock models (40-53% mortality reduction) and cardiac arrhythmia research. For researchers investigating the PAF–TNF-α axis, this is the essential tool compound.

Molecular Formula C28H26ClN5O2S3
Molecular Weight 596.2 g/mol
CAS No. 128672-07-1
Cat. No. B1667332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBN 50739
CAS128672-07-1
SynonymsBN 50739
BN-50739
tetrahydro-4,7,8,10 methyl-(chloro-2-phenyl)-6-((3,4-dimethoxyphenyl)thio)methylthiocarbonyl-9-pyrido(4',3'-4,5)thieno(3,2-f)triazolo-1,2,4(4,3-a)diazepine-1,4
Molecular FormulaC28H26ClN5O2S3
Molecular Weight596.2 g/mol
Structural Identifiers
SMILESCC1=NN=C2N1C3=C(C4=C(S3)CN(CC4)C(=S)CSC5=CC(=C(C=C5)OC)OC)C(=NC2)C6=CC=CC=C6Cl
InChIInChI=1S/C28H26ClN5O2S3/c1-16-31-32-24-13-30-27(18-6-4-5-7-20(18)29)26-19-10-11-33(14-23(19)39-28(26)34(16)24)25(37)15-38-17-8-9-21(35-2)22(12-17)36-3/h4-9,12H,10-11,13-15H2,1-3H3
InChIKeyMRVWRDZEYURFSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BN 50739 (CAS 128672-07-1) Compound Overview for Scientific Procurement


1-[9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaen-14-yl]-2-(3,4-dimethoxyphenyl)sulfanylethanethione, commonly designated BN 50739, is a synthetic hetrazepine-derived competitive antagonist of the platelet-activating factor (PAF) receptor [1]. The compound exhibits a molecular formula of C28H26ClN5O2S3 and a molecular weight of 596.19 g/mol [2]. First introduced into the literature in 1990, it is recognized as a high-potency tool compound for interrogating PAF receptor-mediated signaling pathways in inflammatory, cardiovascular, and neurological model systems [1][3].

Why Substituting BN 50739 (CAS 128672-07-1) with Other PAF Antagonists May Compromise Experimental Outcomes


PAF antagonists represent a chemically and pharmacologically heterogeneous class, with marked variation in receptor binding kinetics, species selectivity, and ancillary pharmacological actions [1]. Simple substitution of BN 50739 with a different PAF antagonist, such as the natural product BN 52021 or the structurally distinct WEB 2086, is not scientifically justified without direct comparative validation. BN 50739 demonstrates a specific competitive inhibition profile and a unique rank order of potency across multiple in vitro functional assays that cannot be reliably extrapolated from other PAF antagonists [2][3]. Furthermore, the compound's observed ancillary actions—including QT interval widening and coronary flow modulation—represent distinct pharmacological properties that may be either liabilities or study-specific requirements, rendering interchange with compounds lacking this profile inadvisable [4].

Quantitative Differentiation Evidence for BN 50739 (CAS 128672-07-1) Versus PAF Antagonist Comparators


Comparative PAF Antagonist Potency in Rabbit Platelet Aggregation Assay

In a direct head-to-head comparison of multiple PAF antagonists using a standardized in vitro rabbit platelet aggregation assay, BN 50739 demonstrated superior potency with an IC50 of 13.8 nM against 2.5 nM PAF-induced aggregation [1]. This represents a 1,783-fold higher potency than the natural product PAF antagonist BN 52021 (IC50 = 24,600 nM) and 3- to 5-fold higher potency than closely related hetrazepine analogs BN 50741, BN 50730, and BN 50726 tested under identical conditions [1].

PAF antagonism Platelet aggregation Competitive inhibition

Comparative Inhibition of PAF-Induced Serotonin Release from Platelets

In a second, orthogonal functional assay measuring PAF-induced [3H]-serotonin release from washed rabbit platelets, BN 50739 again exhibited the highest potency among a panel of seven PAF antagonists, with an IC50 of 3.67 nM against 10 nM PAF stimulation [1]. Under identical experimental conditions, the IC50 of BN 52021 was 14.9 µM (14,900 nM), representing a potency difference of over 4,000-fold [1]. WEB 2086, a structurally distinct synthetic PAF antagonist, demonstrated an IC50 of 5.98 nM, which is 1.6× less potent than BN 50739 in this assay [1].

Serotonin release Platelet degranulation PAF receptor

Inhibition of PAF-Mediated Intracellular Calcium Mobilization in Neuronal Cells

In NG108-15 neurohybrid cells, a model relevant to CNS PAF receptor signaling, BN 50739 inhibited PAF-induced [Ca2+]i mobilization with an IC50 of 4.8 nM [1]. This represents a 1.4× potency advantage over WEB 2086 (IC50 = 6.9 nM) and a 169× potency advantage over SRI 63-441 (IC50 = 809 nM) measured in the same experimental system [1]. The natural product BN 52021 required concentrations exceeding 20,000× higher (IC50 = 98,500 nM) to achieve comparable blockade [1].

Calcium signaling Neuroinflammation PAF receptor

In Vivo Efficacy in Endotoxemic Shock: Mortality Reduction and Hemodynamic Protection

In a conscious rat model of endotoxemic shock, BN 50739 (10 mg/kg i.p.) reduced 24-hour mortality from 100% in vehicle-treated controls to 60% (P < 0.05) following 14.4 mg/kg endotoxin challenge [1]. Pretreatment with BN 50739 also attenuated PAF-induced hypotension, reducing the magnitude of blood pressure decline from -43 ± 2 mmHg to -5 ± 5 mmHg (P < 0.01) and shortening recovery time from 325 ± 46 seconds to 22 ± 13 seconds (P < 0.01) [1]. In a separate rabbit endotoxemia study, BN 50739 (10 mg/kg i.p.) reduced 24-hour mortality from 75% to 22% (P < 0.05) following 50 µg/kg LPS [2].

Endotoxemia Septic shock In vivo pharmacology

Protection Against Ischemia-Induced Ventricular Arrhythmias in Isolated Heart Model

In isolated working rat hearts subjected to 30-minute regional ischemia, BN 50739 (10 µM) reduced the incidence of ventricular tachycardia from 91% in control hearts to 33% (P < 0.05) and the incidence of ventricular fibrillation from 75% to 8% (P < 0.05) [1]. A subsequent study confirmed that BN-50739 (10 µM) reduced ischemia-induced VF incidence from 75% to 17% (P < 0.05) in Langendorff-perfused rat hearts, an effect accompanied by QT interval widening [2].

Myocardial ischemia Ventricular fibrillation Antiarrhythmic

Selective Inhibition of PAF Pathway Without Direct Cyclooxygenase Interference

At concentrations up to 100 nM—well above its IC50 for PAF antagonism—BN 50739 exhibited no significant inhibition of platelet aggregation induced by arachidonic acid or collagen, confirming its selectivity for the PAF receptor over thromboxane-mediated or collagen-mediated activation pathways [1]. Only at concentrations exceeding 100 nM (>7× the PAF IC50) did moderate inhibition of arachidonic acid- and collagen-induced aggregation emerge, establishing a clear selectivity window [1].

Target selectivity Arachidonic acid Collagen

Recommended Research Applications for BN 50739 (CAS 128672-07-1) Based on Quantitative Evidence


High-Sensitivity In Vitro PAF Receptor Occupancy and Signaling Studies

Given its IC50 of 3.67–13.8 nM across multiple platelet functional assays [1][2] and 4.8 nM in neuronal calcium mobilization assays [3], BN 50739 is the preferred PAF antagonist for in vitro studies requiring near-complete receptor occupancy at low nanomolar concentrations. This potency advantage over BN 52021 (>1,700× weaker) and WEB 2086 (1.4–1.6× weaker) minimizes solvent exposure and off-target risks in sensitive primary cell cultures and high-content screening formats. The compound's defined selectivity window (>7× over AA/collagen pathways) further supports its use in mechanistic studies dissecting PAF-specific signaling [1].

In Vivo Endotoxemia and Systemic Inflammatory Response Models

BN 50739 has been quantitatively validated in both rat and rabbit endotoxemic shock models, demonstrating consistent mortality reduction (40% absolute reduction in rats at 10 mg/kg [4]; 53% absolute reduction in rabbits at 10 mg/kg [5]) and hemodynamic protection. Researchers investigating the PAF–TNF-α axis in sepsis or systemic inflammation should select BN 50739 based on this replicated in vivo efficacy profile, which provides a benchmark for comparing novel PAF pathway modulators or combination therapies.

Ex Vivo and In Vitro Myocardial Ischemia-Reperfusion Arrhythmia Studies

The demonstrated reduction in ischemia-induced ventricular fibrillation incidence from 75% to 8–17% at 10 µM in isolated rat heart preparations establishes BN 50739 as a standard tool for investigating PAF's role in arrhythmogenesis [6][7]. Its ancillary QT-widening effect [7] further makes it a valuable reference compound for differentiating PAF-dependent from ion channel-mediated antiarrhythmic mechanisms in cardiac electrophysiology research.

Pharmacological Benchmarking of Novel PAF Antagonists

With its well-characterized potency rank order against a panel of historical PAF antagonists (BN 50726, BN 50730, BN 50741, WEB 2086, SRI 63-441, BN 52021) across multiple assay platforms [1][2][3], BN 50739 serves as an essential positive control and potency benchmark for medicinal chemistry programs developing next-generation PAF receptor antagonists. Its competitive inhibition mechanism and defined ex vivo half-life of 2.5–5.4 hours (following 3–10 mg/kg i.p. administration) [1] provide a reproducible reference standard for SAR and PK/PD correlation studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for BN 50739

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.